molecular formula C14H27N3O2 B6207211 tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate CAS No. 2703778-69-0

tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate

Cat. No. B6207211
CAS RN: 2703778-69-0
M. Wt: 269.4
InChI Key:
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Description

“tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate” is a chemical compound with the molecular formula C14H27N3O2 and a molecular weight of 269.39 . It is related to other compounds such as “tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate” and “tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate” which have similar structures .


Molecular Structure Analysis

The InChI code for “tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate” is 1S/C14H27N3O2 . This indicates that the compound has a complex structure involving a spirocyclic system, which is a type of cyclic system where two rings share a single atom .


Physical And Chemical Properties Analysis

“tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate” has a molecular weight of 269.39 . Other physical and chemical properties such as melting point, boiling point, and density are not available from the current information.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate involves the reaction of tert-butyl carbamate with 5,8-diazaspiro[3.5]nonane-2-amine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then reacted with 2-bromoethylamine hydrobromide to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "5,8-diazaspiro[3.5]nonane-2-amine", "EDCI or DCC", "2-bromoethylamine hydrobromide" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate and 5,8-diazaspiro[3.5]nonane-2-amine in a suitable solvent such as DMF or DMSO.", "Step 2: Add EDCI or DCC to the reaction mixture and stir for a few hours at room temperature.", "Step 3: Purify the resulting intermediate by column chromatography.", "Step 4: Dissolve the intermediate in a suitable solvent such as ethanol or methanol.", "Step 5: Add 2-bromoethylamine hydrobromide to the reaction mixture and stir for a few hours at room temperature.", "Step 6: Purify the final product by column chromatography and characterize it using spectroscopic techniques such as NMR and IR." ] }

CAS RN

2703778-69-0

Molecular Formula

C14H27N3O2

Molecular Weight

269.4

Purity

95

Origin of Product

United States

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